Cas no 10138-43-9 (1-Propanol,3-(2-ethoxyethoxy)-)
10138-43-9 structure
Product Name:1-Propanol,3-(2-ethoxyethoxy)-
CAS No:10138-43-9
MF:C7H16O3
MW:148.200142860413
CID:229064
PubChem ID:202333
Update Time:2025-04-19
1-Propanol,3-(2-ethoxyethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanol,3-(2-ethoxyethoxy)-
- 3-(2-ethoxyethoxy)propan-1-ol
- 3-(2-Ethoxyethoxy)propanol
- DTXSID60143881
- AKOS012353328
- 10138-43-9
- Propanol, 3-(2-ethoxyethoxy)-
- SCHEMBL1769967
-
- Inchi: 1S/C7H16O3/c1-2-9-6-7-10-5-3-4-8/h8H,2-7H2,1H3
- InChI Key: BTGGQLNSJKLJPA-UHFFFAOYSA-N
- SMILES: O(CCOCC)CCCO
Computed Properties
- Exact Mass: 148.10998
- Monoisotopic Mass: 148.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 7
- Complexity: 56.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 0.96
- Boiling Point: 227.3°Cat760mmHg
- Flash Point: 91.3°C
- Refractive Index: 1.425
- PSA: 38.69
1-Propanol,3-(2-ethoxyethoxy)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
10138-43-9 (1-Propanol,3-(2-ethoxyethoxy)-) Related Products
- 111-35-3(3-ethoxy-1-propanol)
- 6881-94-3(Ethanol,2-(2-propoxyethoxy)-)
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- 67439-82-1(PEG3)
- 112-28-7(1-Propanol,3-(3-methoxypropoxy)-)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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